Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of two ester groups and a benzylsulfanyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate typically involves the esterification of 2-(benzylsulfanyl)benzene-1,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the benzylsulfanyl group.
Scientific Research Applications
Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The ester groups can undergo hydrolysis to release the corresponding acids, which may also interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: Similar structure but lacks the benzylsulfanyl group.
Dimethyl benzene-1,4-dicarboxylate: Similar structure but with ester groups in different positions.
Dimethyl 2,3-dimethylbenzene-1,3-dicarboxylate: Similar structure but with additional methyl groups.
Uniqueness
Dimethyl 2-(benzylsulfanyl)benzene-1,3-dicarboxylate is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other benzene derivatives.
Properties
CAS No. |
67666-71-1 |
---|---|
Molecular Formula |
C17H16O4S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
dimethyl 2-benzylsulfanylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H16O4S/c1-20-16(18)13-9-6-10-14(17(19)21-2)15(13)22-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 |
InChI Key |
DDAAZZJQDIURRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.